Isovaleric Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFCOCPABKNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Record name | ISOPENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/944 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029182 | |
| Record name | Isovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour | |
| Record name | ISOPENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/944 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butanoic acid, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isovaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5737 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isovaleric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg | |
| Record name | Isovaleric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOVALERIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
70 °C | |
| Record name | ISOVALERIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water | |
| Record name | Isovaleric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOVALERIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isovaleric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.931 @ 20 °C/4 °C, 0.923-0.928 | |
| Record name | ISOVALERIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isovaleric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.44 [mmHg], 0.44 mm Hg at 25 °C | |
| Record name | Isovaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5737 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOVALERIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
503-74-2, 35915-22-1, 92634-50-9 | |
| Record name | ISOPENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/944 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diisovaleryl adrenaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092634509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isovaleric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOVALERIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR7X184L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOVALERIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-29.3 °C | |
| Record name | Isovaleric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOVALERIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Contextual Overview of Isovaleric Acid Research
Significance of Isovaleric Acid in Biological and Chemical Systems
This compound, systematically named 3-methylbutanoic acid, is a branched-chain fatty acid with the chemical formula C5H10O2. wikipedia.org It is a naturally occurring compound found in a variety of foods, including cheese, soy milk, and apple juice. wikipedia.org In biological systems, this compound is a significant metabolite, notably as an intermediate in the metabolism of the essential amino acid leucine (B10760876). wikipedia.org It is produced in the mammalian gut by bacteria as a result of protein fermentation. biocrates.com This microbial production makes it a component of the gut-brain axis, a complex communication network. nih.govresearchgate.net
In the chemical industry, this compound's distinct and potent cheesy or sweaty odor is a key characteristic. wikipedia.orgconsolidated-chemical.com This property, along with its chemical reactivity, makes it a valuable intermediate in the synthesis of a wide array of products. consolidated-chemical.comchemimpex.com Its applications span the flavor and fragrance, pharmaceutical, and agrochemical industries. consolidated-chemical.comchemimpex.com
Scope of Academic Inquiry into this compound
The scientific community has shown considerable interest in this compound from various perspectives. Research efforts are directed toward understanding its metabolic pathways and its effects on biological systems, which can provide insights into metabolic diseases. chemimpex.com In the field of microbiology, studies focus on the gut microbiota's production of this compound and its role in host-microbe interactions. biocrates.comfrontiersin.org
From a biotechnological standpoint, there is research into the microbial synthesis of this compound as a more sustainable alternative to chemical production methods. researchgate.net Furthermore, its role as a signaling molecule in interkingdom communication between bacteria and plants is an emerging area of investigation. mdpi.com The unique properties of this compound also drive research in the food and fragrance industries, where it is used to create specific sensory profiles in consumer products. chemimpex.comchemimpex.com
Chemical and Physical Properties of Isovaleric Acid
Isovaleric acid is a colorless liquid with a strong, disagreeable odor often likened to rancid cheese. nih.gov It is a short-chain fatty acid and is slightly soluble in water. nih.govchemicalbook.com The compound is corrosive to metals and tissues. nih.gov
Table 1: Interactive Data Table of this compound Properties
| Property | Value | Source |
| IUPAC Name | 3-methylbutanoic acid | nih.gov |
| Molecular Formula | C5H10O2 | consolidated-chemical.com |
| Molar Mass | 102.13 g/mol | consolidated-chemical.com |
| Boiling Point | 175-177 °C | sigmaaldrich.com |
| Melting Point | -29 °C | sigmaaldrich.com |
| Density | 0.925 g/mL at 20 °C | sigmaaldrich.com |
| Flash Point | 80 °C | sigmaaldrich.com |
Microbial Ecology and Biotechnological Applications of Isovaleric Acid
Production of Isovaleric Acid by Environmental and Industrial Microorganisms
This compound, a branched-chain fatty acid, is a natural metabolic byproduct of various microorganisms. Its production is observed across diverse ecological niches, from the human gut to industrial fermentation settings. The microbial synthesis of this compound is primarily linked to the catabolism of the amino acid L-leucine.
Microbial Diversity in this compound Production
A wide array of microorganisms is capable of producing this compound. In the human microbiome, bacteria residing on the skin, such as Staphylococcus epidermidis, produce this compound by breaking down leucine (B10760876) found in sweat, contributing to foot odor. nih.gov Within the gut, genera like Clostridium and Bacteroides are significant producers, fermenting amino acids derived from dietary proteins. biocrates.com
In food production, particularly in cheesemaking, several bacterial species are instrumental in flavor development through the generation of this compound. Propionibacterium freudenreichii, a key player in Swiss cheese ripening, is a notable producer. nih.govprocedia-esem.eu Studies have shown that it converts leucine first to α-ketoisocaproic acid and then to this compound. nih.gov Non-starter lactic acid bacteria (NSLAB), including certain species of Lactobacillus and Streptococcus, also contribute to this compound formation in cheese, albeit to a lesser extent than propionibacteria. nih.govprocedia-esem.eu
In the beverage industry, the yeast Brettanomyces is well-known for producing this compound in beer and wine, where it can be considered a desirable flavor component in some styles (e.g., certain English ales) but a flaw in others. nih.govnih.gov Other microorganisms that have been identified as this compound producers include Bacillus amyloliquefaciens, B. atrophaeus, Xanthobacter agilis, Paenibacillus macerans, and the beer-spoiling anaerobe Megasphaera cerevisiae. nih.gov
Table 1: Examples of Microorganisms Producing this compound
| Microorganism Genus/Species | Environment/Application | Precursor |
|---|---|---|
| Staphylococcus epidermidis | Human Skin | Leucine in sweat |
| Clostridium spp. | Human Gut | Leucine |
| Bacteroides spp. | Human Gut | Leucine |
| Propionibacterium freudenreichii | Swiss Cheese | Leucine |
| Lactobacillus spp. | Cheese | Leucine |
| Streptococcus spp. | Cheese | Leucine |
| Brettanomyces spp. | Beer, Wine | Leucine |
| Bacillus amyloliquefaciens | Environmental | Leucine |
Optimization of Fermentation Processes for this compound Yield
The efficiency of microbial this compound production is highly dependent on fermentation conditions. Key parameters that can be manipulated to optimize yield include pH, temperature, substrate availability, and the presence of co-factors. researchgate.netnih.gov
Research on Propionibacterium freudenreichii has demonstrated the significant influence of pH on the conversion of L-leucine to this compound. The two main steps, transamination of leucine to α-ketoisocaproic acid and its subsequent conversion to this compound, are both more efficient at an alkaline pH of 8.0 compared to acidic conditions. nih.gov The presence of sodium chloride (NaCl) can inhibit production, although this inhibition is less pronounced at the optimal pH. nih.gov Even under simulated Swiss cheese conditions (pH 5.4, 2.1% NaCl), P. freudenreichii is still capable of producing this compound, highlighting its robustness in this specific food matrix. nih.gov
General principles of fermentation optimization aim to maximize the metabolic flux towards the desired product. This involves ensuring an adequate supply of the precursor, in this case, leucine, and maintaining the microbial culture in a state of active and efficient metabolism. nih.govmdpi.comnumberanalytics.com For instance, in Clostridium thermocellum, the ratio of fermentation end products was shown to be dependent on the initial substrate concentration. nih.gov While not directly measuring this compound, this illustrates the principle that substrate loading is a critical variable. Similarly, studies on other organic acid fermentations have shown that controlling the organic loading rate can prevent the accumulation of inhibitory byproducts and steer the metabolic pathway towards the desired acid. nih.gov
Table 2: Influence of pH and NaCl on this compound Production by P. freudenreichii
| pH | NaCl Concentration | Relative Leucine Degradation (%) | Relative this compound Production (%) |
|---|---|---|---|
| 8.0 | 0% | 100 | 100 |
| 8.0 | 2% | High | High (Inhibition less pronounced) |
| 6.8 | 0% | Moderate | Moderate |
| 5.6 | 0% | Low | Low |
| 5.6 | 2% | 30 | 18 |
Data derived from studies on P. freudenreichii, showing that production increases markedly with pH. nih.gov Inhibition by NaCl is observed but is less severe at higher pH.
Role of this compound in Microbiome Dynamics
This compound, as a metabolic product of certain microbial communities, also plays a functional role in shaping the dynamics and influencing the host-microbe relationship, particularly within the mammalian gut.
Gut Microbiota Composition and this compound Production
The production of this compound in the colon is a marker of protein fermentation by the gut microbiota. biocrates.com Its concentration is influenced by dietary protein intake, the specific composition of the microbiota, and the availability of leucine. biocrates.com The primary bacterial genera responsible for this conversion in the gut include Bacteroides and Clostridium. nih.gov
Recent research has begun to uncover the broader physiological impact of gut-derived this compound. A study demonstrated that this compound can ameliorate influenza virus infection in mice, suggesting a role in the gut-lung axis. nih.govcncb.ac.cn The prophylactic administration of Prevotella copri, a bacterium that can contribute to this compound production, led to increased levels of the acid in the intestine and serum, which correlated with reduced pulmonary inflammation and preserved epithelial integrity. nih.govcncb.ac.cn
Furthermore, this compound has been shown to exert local effects on the intestinal lining. It can dampen host inflammatory responses by modulating protein SUMOylation in intestinal cells and promote the integrity of the intestinal epithelial barrier in the face of inflammatory stimuli. nih.gov However, elevated levels of fecal this compound have also been correlated with depression and increased cortisol levels, indicating a potential link to the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov
In Vitro Studies on Microbial Metabolism of this compound
In vitro studies have been crucial for elucidating the biochemical pathways of this compound production. The primary pathway involves the catabolism of L-leucine. Using resting cells and cell extracts of Propionibacterium freudenreichii, researchers confirmed that the first step is a transamination reaction that converts L-leucine to α-ketoisocaproic acid. nih.gov This intermediate is then enzymatically converted to this compound. nih.gov This conversion is not instantaneous, with studies noting that the detection of this compound may require several hours of incubation. nih.gov
An in vitro fermentation model using mixed ruminal microorganisms further substantiated this metabolic link. frontiersin.org When different protein supplements were added to the fermentation medium, the amount of this compound produced was directly related to the leucine content of the supplement. frontiersin.org For example, when whey protein, which is rich in leucine, was used as a substrate, approximately 60% of the available leucine was converted to this compound within 24 hours. frontiersin.org This demonstrates a direct and quantifiable relationship between the amino acid precursor and the final acid product. The conversion is an oxidative deamination process. frontiersin.org
Bioconversion and Valorization of Waste Streams
The microbial capacity to produce this compound is being explored for the valorization of organic waste streams. Acidogenic fermentation, a stage of anaerobic digestion, can convert complex organic matter into valuable volatile fatty acids (VFAs), including this compound. researchgate.netmdpi.comnrel.gov This approach aligns with circular economy principles by transforming low-value waste into higher-value chemical precursors. frontiersin.org
Various waste streams, such as the organic fraction of municipal solid waste (OFMSW), food waste, and agricultural residues, serve as suitable feedstocks. procedia-esem.eunih.govberkeley.edu Studies on the anaerobic digestion of OFMSW have identified this compound as a component of the VFA mixture produced. procedia-esem.eu The composition of the final acid products can be influenced by operational parameters like pH and organic loading rate (OLR). For instance, in one study, a high OLR applied to a reactor treating OFMSW led to an increase in the proportion of this compound. procedia-esem.eu
Fermentation of food waste has also shown promise for VFA production. mdpi.com Research indicates that the type of inoculum (e.g., waste-activated sludge vs. anaerobic digester sludge) and its pretreatment can significantly impact the yield and profile of SCFAs. mdpi.com In a study comparing different food waste sources, the microbial community and operational conditions determined the final product, with some conditions favoring the production of acids like this compound from protein-rich components. researchgate.netyoutube.com Co-fermentation of different waste types is another strategy to optimize VFA production by balancing the nutrient profile of the feedstock. nih.gov
Table 3: this compound in VFA Production from Organic Waste
| Waste Stream | Process | Key Findings | Reference(s) |
|---|---|---|---|
| Organic Fraction of Municipal Solid Waste (OFMSW) | Anaerobic Digestion | This compound is a product; high OLR can increase its proportion. | procedia-esem.eu |
| Food Waste | Acidogenic Fermentation | Inoculum type and pretreatment affect SCFA yields, including this compound. | mdpi.com |
| Food Waste & High Salinity Food Waste | Co-fermentation | Produced a mixture of VFAs including acetic and valeric acids; pH control is crucial. | youtube.com |
Utilization of Food Residues for this compound Production
Food waste, particularly streams rich in protein, represents a promising and sustainable feedstock for the production of this compound. Anaerobic digestion (AD) is a widely used technology to convert organic waste into valuable products, including volatile fatty acids (VFAs). mdpi.comgavinpublishers.com The composition of the food waste is a critical factor; protein-rich materials can lead to the generation of ammonia (B1221849), which can inhibit methanogenesis but favor acidogenesis, the process that produces VFAs. mdpi.comusda.gov
The production of this compound specifically arises from the fermentation of leucine, an amino acid abundant in proteinaceous wastes like meat, dairy, and certain plant-based residues. researchgate.netresearchgate.net During anaerobic digestion, complex organic matter is first hydrolyzed and fermented by a consortium of microorganisms into simpler compounds, including amino acids. gavinpublishers.com Specific bacterial genera, such as Clostridium and Propionibacterium, are known to catabolize leucine to α-ketoisocaproic acid, which is then converted to this compound. nih.govnih.gov
Research has demonstrated a direct correlation between the protein content of the feedstock and the concentration of BCFAs in the fermentation output. In one in vitro fermentation model designed to simulate rumen protein degradation, the conversion of leucine to this compound was a key indicator of protein breakdown. For instance, when whey protein was used as a substrate, approximately 60% of the leucine was recovered as this compound after 24 hours of fermentation. frontiersin.org Similarly, with soybean meal, the conversion rate was around 50%. frontiersin.org This highlights that protein-rich food wastes are viable substrates for this compound production.
The table below summarizes findings on the conversion of branched-chain amino acids (BCAAs) from different protein sources into their corresponding branched-chain volatile fatty acids (BCVFAs) in an in vitro fermentation model.
| Protein Source | BCAA | Corresponding BCVFA | Conversion Rate (%) after 24h |
| Whey Protein | Leucine | This compound | ~62 |
| Soybean Meal | Leucine | This compound | ~50 |
| Yeast-Derived Microbial Protein | Leucine | This compound | <15 |
This table presents data synthesized from an in vitro study on ruminal protein degradability, indicating the potential of different protein sources for BCVFA production. frontiersin.org
Operational parameters of the anaerobic digestion process, such as pH, also significantly influence the product spectrum. While neutral to slightly alkaline pH is often optimal for methane (B114726) production, a more acidic environment can favor the accumulation of VFAs, including this compound. mdpi.com However, extreme acidification can inhibit the microbial consortia responsible for the fermentation. nih.gov
Engineering Microbial Systems for Enhanced this compound Synthesis
Metabolic engineering and synthetic biology offer powerful tools to develop microbial cell factories for the efficient production of this compound from simple sugars or other renewable feedstocks. nih.govnih.gov The general strategy involves creating a synthetic metabolic pathway that channels carbon flux towards the desired product while minimizing the formation of competing byproducts.
A common approach is to engineer workhorse microorganisms like Escherichia coli or the yeast Saccharomyces cerevisiae. researchgate.netescholarship.org The biosynthesis of this compound can be achieved by constructing a pathway that proceeds through 2-ketoisovalerate, a key intermediate in the valine biosynthesis pathway, or 2-ketoisocaproate, an intermediate in the leucine pathway.
One engineered pathway in E. coli involves a three-step conversion from a 2-ketoacid precursor:
Decarboxylation: A 2-ketoacid decarboxylase converts the 2-ketoacid (e.g., 2-ketoisocaproate) to its corresponding aldehyde (isovaleraldehyde).
Oxidation: An aldehyde dehydrogenase oxidizes the aldehyde to this compound. researchgate.net
To enhance production, several metabolic engineering strategies are employed:
Driving Carbon Flux: Overexpression of genes in the upstream pathway increases the pool of the 2-ketoacid precursor. For example, in E. coli, overexpressing enzymes of the L-valine synthesis pathway can lead to the accumulation of 2-ketoisovalerate. researchgate.netnih.govfrontiersin.orgnih.gov
Enzyme Screening: Identifying and expressing highly efficient 2-ketoacid decarboxylases and aldehyde dehydrogenases is crucial for the final conversion steps. researchgate.net
Blocking Competing Pathways: Deleting genes that divert precursors to other products (like other amino acids or alcohols) can significantly increase the yield of this compound. researchgate.netnih.gov For instance, deleting the gene leuA, which is involved in leucine synthesis, has been shown to promote 2-ketoisovalerate production. researchgate.netnih.gov
Redox Balancing: Optimizing the cellular redox state (NADH/NAD+ ratio) can improve the efficiency of the engineered pathway. nih.gov
In one study, a synthetic platform was constructed in E. coli for the production of isovalerate. By screening various aldehyde dehydrogenases, researchers could significantly influence the final product titer. researchgate.net
| Aldehyde Dehydrogenase Screened | Isovalerate Titer (mg/L) |
| AldB | ~150 |
| AldH | ~250 |
| KDHba | ~350 |
| PadA | ~50 |
This table shows the production levels of isovalerate in shake flask experiments using different aldehyde dehydrogenases in an engineered E. coli strain. researchgate.net
In yeast, such as Saccharomyces cerevisiae, pathways have been engineered to produce isovaleryl-CoA, a direct precursor that can be hydrolyzed to this compound. One approach involved the heterologous expression of the alternative isovaleryl-CoA biosynthetic (AIB) pathway from Myxococcus xanthus. escholarship.org
Enzymatic and Catalytic Synthesis of this compound Derivatives
While microbial fermentation is a key route to this compound itself, chemical and enzymatic catalysis are vital for converting it into its more widely used derivatives, particularly esters, which have applications as flavor and fragrance compounds.
Hydroalkoxycarbonylation Routes
Hydroalkoxycarbonylation is a powerful one-step method for synthesizing esters directly from olefins, carbon monoxide, and an alcohol. This route is particularly relevant for producing isovalerate esters from isobutylene (B52900), an inexpensive and readily available iso-olefin feedstock. researchgate.net The reaction is typically catalyzed by transition metal complexes, most notably those based on palladium or rhodium. nih.gov
The general reaction is as follows: Isobutylene + CO + R-OH → this compound ester (e.g., ethyl isovalerate)
In this process, a catalytic system, often a palladium complex with a phosphine (B1218219) ligand (e.g., PPh₃) and an acid co-catalyst (e.g., TsOH), facilitates the addition of a carbonyl group and an alkoxy group across the double bond of isobutylene. Studies have demonstrated the synthesis of various biologically active isovalerate esters using this method, including ethyl isovalerate and l-menthyl isovalerate (a component of the drug Validolum). researchgate.net
The yields of these reactions can be quite high, often ranging from 71% to 95% based on the converted alcohol, depending on the specific catalyst system and reaction conditions such as temperature and pressure.
| Ester Product | Alcohol Used | Catalyst System | Yield (%) |
| Ethyl isovalerate | Ethanol | Pd(Acac)₂-PPh₃-TsOH | 95 |
| l-Menthyl isovalerate | l-Menthol | Pd(Acac)₂-PPh₃-TsOH | 71 |
| This compound α-monoglyceride | Glycerin | Pd(Acac)₂-PPh₃-TsOH | 18.7 |
This table illustrates the synthesis of various isovalerate esters via isobutylene hydroalkoxycarbonylation with different alcohols.
Biocatalytic Approaches to Esterification
Enzymatic esterification offers a green and highly selective alternative to traditional chemical synthesis for producing flavor esters. researchgate.netresearchgate.net Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are the most commonly used biocatalysts for this purpose. They can function in non-aqueous or micro-aqueous environments to catalyze the esterification of a carboxylic acid (like this compound) with an alcohol. frontiersin.orgdss.go.th
The synthesis of esters such as pentyl isovalerate (apple/pineapple flavor) and isoamyl isovalerate has been extensively studied using lipases from sources like Candida rugosa and immobilized lipases like Novozym® 435. nih.govnih.gov These "natural" flavor esters are highly valued in the food and beverage industry. researchgate.net
The efficiency of biocatalytic esterification is influenced by several factors:
Enzyme Source and Immobilization: Immobilizing the lipase (B570770) on a solid support can enhance its stability, activity, and reusability. nih.govnih.gov
Reaction Medium: While the reaction can be performed in organic solvents, solvent-free systems, where one of the substrates acts as the medium, are increasingly preferred for their green credentials. nih.govacs.org
Substrate Molarity and Ratio: The ratio of acid to alcohol can significantly affect the reaction equilibrium and final conversion rate. frontiersin.org
Temperature and Water Content: These parameters must be optimized to maximize enzyme activity while minimizing the reverse reaction (hydrolysis). dss.go.th
One study on the synthesis of pentyl valerate (B167501) found that immobilizing Candida rugosa lipase in microemulsion-based organogels resulted in a 2.5 to 5-fold increase in ester synthesis compared to the free enzyme. nih.gov Another study on the esterification of valeric acid using a biosilicified lipase under ultrasonic conditions achieved up to 90% conversion to ethyl valerate within 2 hours. frontiersin.org
| Lipase | Substrates | Product | Conversion/Yield | Reference |
| Candida rugosa (immobilized) | 1-Pentanol + Valeric Acid | Pentyl Valerate | 2.5-5 fold increase vs. free enzyme | nih.gov |
| Biosilicified Lipase | Valeric Acid + Ethanol | Ethyl Valerate | ~90% conversion in 2h | frontiersin.org |
| Rhizomucor miehei | Valeric Acid + n-Hexanol | Hexyl Valerate | High conversion | nih.gov |
This table summarizes results from different studies on the biocatalytic esterification of valeric/isovaleric acid.
Analytical Methodologies for Isovaleric Acid Detection and Quantification
Advanced Sample Preparation Strategies
Effective sample preparation is crucial for accurate and reliable quantification of isovaleric acid. The goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and prepare it for instrumental analysis.
Solid Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique particularly well-suited for volatile and semi-volatile compounds like this compound. asabe.orgresearchgate.net It combines extraction and pre-concentration into a single step. researchgate.net The technique uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample's headspace (headspace SPME) or directly immersed in a liquid sample (direct immersion SPME). tubitak.gov.tr
For volatile fatty acids, headspace SPME is commonly used. nih.gov The choice of fiber coating is critical for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/Carboxen/PDMS) fiber has been shown to be effective for extracting a broad range of volatile fatty acids, including this compound, from air and water samples. asabe.orgnih.gov After extraction, the analytes are thermally desorbed from the fiber directly into the injector of a gas chromatograph. nih.gov SPME is highly effective for trace-level analysis and has been successfully applied to determine this compound in complex matrices such as cheese, wastewater, and agricultural air samples. asabe.orgnih.govnih.gov For example, one method for analyzing cheese volatiles reported detection limits as low as 7 µg/kg using SPME coupled with GC. nih.gov
Derivatization is a chemical modification technique used to improve the analytical properties of a compound. For this compound, it is a critical step in many GC-MS and almost all LC-MS/MS methods to enhance detection and chromatographic performance. sci-hub.seprotocols.io
For GC-MS Analysis: The primary goals of derivatization are to increase volatility and thermal stability while improving chromatographic peak shape. Common reagents include:
Pentafluorobenzyl Bromide (PFBBr): This reagent converts carboxylic acids into their corresponding PFB esters, which are highly electron-capturing and thus yield excellent sensitivity with electron capture detection or mass spectrometry. nih.gov
Silylating Agents (e.g., MTBSTFA): N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) reacts with the acidic proton of the carboxyl group to form a bulky, non-polar silyl (B83357) ester. sci-hub.se This derivative is more volatile and thermally stable, leading to better chromatographic separation. sci-hub.se
Chloroformates (e.g., Benzyl Chloroformate): These reagents react with acids in an aqueous system to form stable derivatives suitable for GC-MS analysis, with one study reporting detection limits in the low picogram range. bevital.no
For LC-MS/MS Analysis: Derivatization aims to improve retention on reversed-phase columns and increase ionization efficiency. The most common approach is:
3-Nitrophenylhydrazine (3-NPH): This is the most prevalent reagent for LC-MS analysis of short-chain fatty acids. unimi.itshimadzu.co.krprotocols.io It reacts with the carboxyl group of this compound in the presence of a carbodiimide (B86325) coupling agent (e.g., EDC) and a base like pyridine. unimi.itkuleuven.be The resulting derivative is less polar, allowing for better retention, and the nitrophenyl group facilitates high-sensitivity detection using electrospray ionization in negative mode. shimadzu.co.krprotocols.io
Cryogenic Trapping-Thermal Desorption (CT-TD)
Cryogenic trapping coupled with thermal desorption (CT-TD) is a sophisticated technique for the analysis of volatile fatty acids (VFAs) like this compound, particularly in gaseous samples. This method is advantageous for concentrating volatile analytes from a large volume of gas, thereby increasing detection sensitivity. The process involves passing a gas stream through a sorbent tube, which is maintained at a very low temperature. The low temperature facilitates the trapping of volatile compounds, including this compound, onto the sorbent material.
Following the trapping phase, the sorbent tube is rapidly heated in a thermal desorber. This process releases the trapped analytes as a concentrated plug of vapor into the carrier gas stream of a gas chromatograph (GC). The GC then separates the individual components of the vapor, and a detector, typically a mass spectrometer (MS), is used for identification and quantification. The use of GC-MS is recommended over flame ionization detection (FID) to avoid interference from other substances. researchgate.net
The choice of sorbent material is critical for the efficiency of the CT-TD method. Studies have evaluated various sorbents, with materials like Carbopack X showing high response factors for both VFAs and other volatile organic compounds (VOCs). koreascience.krresearchgate.net However, the analysis of VFAs using this technique can be challenging due to their high reactivity and potential for unstable recovery rates. researchgate.net Research has indicated that container sampling, such as with Tedlar bags, is not advisable for VFA analysis due to significant sorptive losses during sampling and storage. researchgate.net
One study compared the CT-TD method with an alkali absorption method for VFA analysis. The results showed that the concentration ratios determined by the two methods (TD/alkali absorption) ranged from 0.46 for valeric acid to 0.71 for this compound, suggesting that further optimization is needed to achieve stable analytical conditions. researchgate.net
For headspace analysis of volatile compounds, thermal desorption tubes with adsorbents like Tenax TA/Carbograph can be used to capture gas-phase samples. The analytes are then desorbed at high temperatures (e.g., 300°C) and analyzed by GC-MS, which can achieve detection limits in the parts-per-billion (ppb) range. creative-proteomics.com
Method Validation and Performance Metrics
Sensitivity, Specificity, and Reproducibility
The validation of analytical methods is crucial to ensure the reliability of this compound quantification. Key performance metrics include sensitivity (limit of detection and quantification), specificity (ability to differentiate the analyte from other compounds), and reproducibility (precision of the method).
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of an analytical method. For this compound and other short-chain fatty acids (SCFAs), various methods have demonstrated a wide range of sensitivities. For instance, a high-performance liquid chromatography with a photodiode array detector (HPLC-PDA) method reported an LOD of 0.0003 to 0.068 mM and an LOQ of 0.001 to 0.226 mM for several SCFAs. chromatographyonline.com Another HPLC-UV method for animal feed analysis showed LODs ranging from 11 to 8,026 µg/kg and LOQs from 40 to 26,755 µg/kg. longdom.orgsemanticscholar.org In the analysis of air samples using thermal desorption GC-MS, a detection limit of 0.5 ppb has been achieved for this compound. creative-proteomics.com Advanced techniques like LC-MS/MS can reach detection limits as low as 1 ng/mL. creative-proteomics.com
Specificity: Specificity is particularly important due to the presence of structurally similar isomers, such as isobutyric acid. creative-proteomics.com High-resolution LC-MS/MS methods can separate isomers using specialized columns and gradient elution. creative-proteomics.com Confirmation is achieved through MS/MS fragmentation patterns, which provide a dual-layer of specificity to eliminate cross-reactivity. creative-proteomics.com However, in some cases, unresolved interferences can be a challenge. For example, a comparison between LC-MS and GC-MS methods for serum analysis revealed that interferences visible and resolved in LC-MS were unresolved in GC-MS, leading to elevated concentrations of this compound with the GC method. d-nb.info In the context of newborn screening for isovaleric aciduria, machine learning methods have been applied to improve specificity and reduce false-positive rates by analyzing metabolite profiles, including isovalerylcarnitine (B1198194) and tryptophan. nih.govresearchgate.net
Reproducibility: Reproducibility, or precision, is typically assessed by determining the relative standard deviation (RSD) of repeated measurements. An LC-MS method for SCFA profiling in bovine milk and serum demonstrated satisfactory reproducibility with RSD values below 7% for most analytes. mdpi.com Similarly, an HPLC-UV method for animal feed reported intraday and interday peak area variations of less than 5.3%. longdom.orgsemanticscholar.org For methods involving derivatization followed by GC-MS, intra- and inter-day precision with RSDs under 10% have been achieved. nih.gov Strict quality control procedures can ensure inter-batch variability remains below 10%. creative-proteomics.com
Interactive Data Table: Performance Metrics of Analytical Methods for this compound
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reproducibility (RSD) | Reference |
| HPLC-PDA | Fermentation Broth | 0.0003–0.068 mM | 0.001–0.226 mM | Not Specified | chromatographyonline.com |
| HPLC-UV | Animal Feed | 11–8,026 µg/kg | 40–26,755 µg/kg | <5.3% | longdom.orgsemanticscholar.org |
| TD-GC-MS | Air | 0.5 ppb | Not Specified | Not Specified | creative-proteomics.com |
| LC-MS/MS | Biological Samples | As low as 1 ng/mL | Not Specified | <5% (CV) | creative-proteomics.com |
| LC-MS | Bovine Milk & Serum | Not Specified | Not Specified | <7% | mdpi.com |
| GC-MS (with derivatization) | Biological Samples | Not Specified | Not Specified | <10% | nih.gov |
Application in Complex Biological and Environmental Matrices
The accurate quantification of this compound in complex matrices such as biological fluids and environmental samples presents significant analytical challenges due to the presence of interfering substances. csic.es Various sample preparation and analytical techniques are employed to overcome these challenges and ensure reliable results.
Biological Matrices: this compound is quantified in a range of biological samples, including serum, plasma, feces, and tissues. creative-proteomics.commdpi.com In newborn screening for isovaleric aciduria, dried blood spots are analyzed, where elevated levels of isovalerylcarnitine (a derivative of this compound) are indicative of the disorder. nih.govresearchgate.net For serum and milk analysis, methods often involve a derivatization step followed by LC-MS or GC-MS to enhance sensitivity and chromatographic performance. mdpi.com A study on bovine milk and serum reported recovery rates of 84-115% for most SCFAs after spiking at two different concentrations. mdpi.com In fecal samples, where SCFA concentrations are typically higher, extraction procedures are optimized to handle the complex matrix. nih.govcsic.es
Environmental Matrices: In environmental analysis, this compound is measured in soil, water, and air samples to assess microbial activity and pollution. creative-proteomics.comsocotec.co.uk For water and soil samples, direct injection or extraction methods followed by GC-FID or GC-MS are common. socotec.co.uk For air analysis, as previously discussed, thermal desorption techniques are utilized to concentrate the analyte before GC-MS analysis. creative-proteomics.com The analysis of VFAs in environmental samples can be complicated by their high reactivity. researchgate.net
Advanced sample preparation techniques are often necessary to minimize matrix effects and improve the accuracy of quantification. creative-proteomics.com These can include matrix-specific pretreatment protocols to isolate this compound from interfering compounds. creative-proteomics.com The choice of analytical method and sample preparation technique is highly dependent on the specific matrix and the required sensitivity of the analysis.
Interactive Data Table: Analysis of this compound in Various Matrices
| Matrix | Analytical Method | Key Findings/Considerations | Reference |
| Bovine Milk & Serum | LC-MS | Satisfactory reproducibility (RSD <7%) and recovery (84-115%). mdpi.com | mdpi.com |
| Human Serum | LC-MS/MS, GC-MS | LC-MS showed better resolution of interferences compared to GC-MS. d-nb.info | d-nb.info |
| Newborn Dried Blood Spots | Tandem Mass Spectrometry, Machine Learning | Machine learning improves specificity and reduces false positives for isovaleric aciduria screening. nih.govresearchgate.net | nih.govresearchgate.net |
| Animal Feed | HPLC-UV | Method demonstrated good linearity, sensitivity, and accuracy for routine analysis. longdom.orgsemanticscholar.org | longdom.orgsemanticscholar.org |
| Fecal Samples | GC-MS | Requires robust extraction procedures to handle the complex matrix. nih.govcsic.es | nih.govcsic.es |
| Soil, Water, Air | GC-FID, TD-GC-MS | Methods developed for reliable determination without complex derivatization. creative-proteomics.comsocotec.co.uk | creative-proteomics.comsocotec.co.uk |
Environmental and Ecological Significance of Isovaleric Acid
Isovaleric Acid as a Volatile Organic Compound (VOC)
This compound is classified as a Volatile Organic Compound (VOC), a group of carbon-based chemicals that easily evaporate at room temperature. owlstonemedical.com As a VOC, it is released into the atmosphere from both natural and anthropogenic sources, where it participates in various chemical and physical processes.
A significant environmental source of this compound is the anaerobic decomposition of organic matter, particularly animal manure. xdomain.jp In agricultural settings, the breakdown of amino acids in livestock waste by microorganisms leads to the emission of a variety of VOCs, with this compound being a prominent contributor to odor. frontiersin.org
Research on emissions from cattle manure has quantified the role of this compound. One study found that this compound, butyric acid, and 4-methylphenol were major contributors to the total measured odor activity values, accounting for 28.9%, 18.0%, and 17.7%, respectively. biocrates.comnih.gov Another study on cattle manure from animals fed a diet with 30% wet distillers grains identified volatile sulfur compounds, this compound, and butyric acid as the primary odorants, contributing 43.4%, 14.0%, and 13.9% of the total odor activity value, respectively. frontiersin.orgchemicalbook.com The emission rates can be influenced by several factors, including the animal's diet, the method of manure application to land (surface application versus incorporation), and soil moisture content. nih.gov For instance, the largest emissions of volatile fatty acids like this compound were observed from surface-applied manure under dry soil conditions. nih.gov Similarly, studies on swine manure have also identified this compound as a key odorous compound, with treatments aimed at mitigating emissions showing significant reductions in its release. mdpi.com
| Compound | Contribution to Total Odor Activity Value (OAV) - Study 1 biocrates.comnih.gov | Contribution to Total Odor Activity Value (OAV) - Study 2 chemicalbook.com |
| This compound | 28.9% | 14.0% |
| Butyric acid | 18.0% | 13.9% |
| 4-methylphenol | 17.7% | Not specified |
| Volatile sulfur compounds | Not specified | 43.4% |
| Valeric acid | 5.85% | Not specified |
| Propanoic acid | 2.09% | Not specified |
| Isobutyric acid | 2.06% | Not specified |
| Indole | 4.52% | Not specified |
| Dimethyl trisulfide | 8.68% | Included in Volatile sulfur compounds |
| Dimethyl disulfide | 3.28% | Included in Volatile sulfur compounds |
Once emitted into the atmosphere, the fate of this compound is governed by atmospheric chemical and physical processes. Given its vapor pressure, this compound is expected to exist almost exclusively as a vapor in the ambient atmosphere. nih.gov In this gaseous phase, its primary degradation pathway is through reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for this reaction is approximately 3.9 days. nih.gov This indicates that this compound can persist in the atmosphere for several days, allowing for potential transport from its source. The acid-base behavior of short-chain fatty acids at aqueous interfaces, such as on the surface of cloud droplets and aerosols, is also a critical factor in their atmospheric lifecycle, influencing processes like cloud formation. diva-portal.org
Interkingdom Signaling in Plant-Microbe Interactions
Volatile organic compounds, including this compound, serve as crucial signaling molecules in the complex communication networks between different biological kingdoms, particularly between soil microbes and plants. nih.gov This chemical dialogue in the rhizosphere, the soil region directly influenced by root secretions, can profoundly affect plant health and development. nih.gov
Research has demonstrated that this compound produced by soil bacteria can act as a significant plant growth regulator. nih.govnih.gov In a model system using Arabidopsis thaliana seedlings and the soil bacterium Bacillus atrophaeus, scientists identified this compound as a key bacterial volatile organic compound (BVOC) responsible for inhibiting plant growth. nih.govnih.gov The study showed that volatile compounds released from the Bacillus culture interfered with the normal growth of the Arabidopsis seedlings, specifically inhibiting the elongation of the primary root. nih.govdiva-portal.org This finding highlights that while some BVOCs from plant growth-promoting rhizobacteria (PGPR) can enhance plant growth, others, like this compound from certain bacteria, can have a negative impact. nih.gov The production of this compound is not limited to Bacillus, as it is an intermediate in the degradation pathway of the branched-chain amino acid leucine (B10760876), a process that occurs in a wide array of microbial species. frontiersin.orgnih.gov This suggests that this form of plant-microbe interaction could be widespread in various soil environments. nih.gov
The precise molecular mechanisms through which plants perceive and respond to bacterial this compound are still largely under investigation. nih.gov However, studies have begun to shed light on the structural requirements for its biological activity. Research comparing this compound to its structural analogs revealed that the acidic functional group and the carbon chain structure are critical for its growth-inhibiting effects on plants. nih.gov For example, its structural analog (S)-(+)-2-methylbutyric acid also showed significant growth-inhibiting activity, whereas other related compounds had reduced effects. nih.gov
While a specific plant receptor for this compound has not yet been identified, the response is part of a broader phenomenon of interkingdom signaling where plants perceive microbial signals and trigger downstream physiological changes. nih.govresearchgate.net This communication relies on the plant's ability to recognize specific chemical cues from its environment and initiate a response pathway, which in the case of this compound, leads to altered growth patterns. researchgate.net The signaling pathways for other plant hormones like jasmonic acid and salicylic (B10762653) acid are known to be involved in plant responses to microbes, but the specific pathway for this compound remains an area for further research. researchgate.net
Ecosystem Cycling of this compound
This compound is an active component in the biogeochemical cycling of nutrients within various ecosystems. Its production and degradation are primarily driven by microbial activity, linking it to the carbon and nitrogen cycles.
In anaerobic environments, such as waterlogged soils, sediments, and the digestive tracts of ruminants, this compound is a key intermediate in the decomposition of organic matter. xdomain.jpnih.gov Specifically, it is produced during the fermentation of proteins and the breakdown of branched-chain amino acids like leucine by various bacteria, including Clostridium species. xdomain.jpfrontiersin.org Its accumulation in soil can be influenced by the type of organic material present; for example, the addition of protein-rich green manure to soil leads to a more prominent accumulation of this compound compared to the addition of carbon-rich rice straw. xdomain.jp
Biochemical Implications of Isovaleric Acid in Specific Biological Systems
Metabolic Derangements Associated with Isovaleryl-CoA Dehydrogenase Deficiency
Isovaleric acidemia (IVA) is an autosomal recessive metabolic disorder that disrupts the normal metabolism of the branched-chain amino acid leucine (B10760876). wikipedia.orgthemedicalbiochemistrypage.org It is considered a classic organic acidemia, resulting from the deficient activity of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). themedicalbiochemistrypage.orgrarediseases.orgnih.gov This enzyme is critical for the third step in the catabolism of leucine. wikipedia.orgnih.gov A deficiency in IVD leads to the accumulation of isovaleric acid and its derivatives to toxic levels, which can damage the brain and nervous system. wikipedia.orgmedlineplus.gov The clinical presentation is variable, ranging from a severe, acute neonatal form to a chronic, intermittent form that may appear later in childhood. rarediseases.orgmedlink.comnih.gov A characteristic sign of an acute episode is a distinctive odor of "sweaty feet," caused by the buildup of this compound. wikipedia.orgthemedicalbiochemistrypage.orgrarediseases.org
The breakdown of the essential amino acid leucine involves a mitochondrial pathway, with the enzyme isovaleryl-CoA dehydrogenase (IVD) catalyzing the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. nih.govoup.comwikipedia.org In individuals with IVD deficiency, this conversion is blocked. oup.com This enzymatic blockage leads to the primary accumulation of the substrate, isovaleryl-CoA, in the mitochondria. uva.nl
The elevated concentrations of isovaleryl-CoA drive the formation of various secondary metabolites as the body attempts to detoxify and excrete the excess compound. uva.nl Key detoxification pathways include:
Conjugation with Glycine (B1666218): Isovaleryl-CoA is conjugated with glycine by the enzyme glycine N-acylase to form N-isovalerylglycine (IVG). oup.com This is a major detoxification route, and massive amounts of IVG are subsequently excreted in the urine. oup.com
Conjugation with Carnitine: Isovaleryl-CoA is also conjugated with carnitine to form isovalerylcarnitine (B1198194) (C5). oup.com This conjugate is detectable in blood and urine. oup.com
Hydrolysis and Hydroxylation: Isovaleryl-CoA can be hydrolyzed to free this compound, which is responsible for the characteristic "sweaty feet" odor. themedicalbiochemistrypage.orgrarediseases.org This free acid can then undergo further metabolism. For instance, ω-1 hydroxylation of this compound forms 3-hydroxythis compound. oup.com
During periods of metabolic stress, such as infections or increased protein intake, the body's capacity to conjugate isovaleryl-CoA is overwhelmed, leading to a sharp increase in this compound and its derivatives. themedicalbiochemistrypage.orguva.nl
The diagnosis of isovaleric acidemia relies on identifying the characteristic profile of accumulated metabolites in blood and urine. medlink.com Newborn screening programs widely use tandem mass spectrometry (MS/MS) to detect the primary marker in dried blood spots. nih.govnih.gov
Key diagnostic markers include:
Elevated Isovalerylcarnitine (C5) in Blood: This is the primary marker used in newborn screening. nih.govnih.gov A significantly elevated level of C5 acylcarnitine in a dried blood spot prompts further investigation. hrsa.gov However, C5 elevation is not exclusively specific to IVA, as it can also indicate 2-methylbutyryl-CoA dehydrogenase deficiency or be caused by the use of antibiotics containing pivalic acid. nih.govorpha.net
Elevated N-Isovalerylglycine (IVG) in Urine: The presence of large amounts of IVG in urine is considered a pathognomonic and confirmatory finding for IVA. medlink.comoup.comwvdhhr.org
Presence of 3-Hydroxythis compound in Urine: This metabolite is also typically elevated, particularly during acute metabolic episodes. oup.comnih.govorpha.net
The following table summarizes the primary biochemical markers used for the detection of Isovaleryl-CoA Dehydrogenase Deficiency.
| Marker | Sample Type | Significance |
| Isovalerylcarnitine (C5) | Dried Blood Spot / Plasma | Primary screening marker; significantly elevated. nih.govnih.gov |
| N-Isovalerylglycine (IVG) | Urine | Confirmatory diagnostic marker; massively increased excretion. medlink.comoup.com |
| 3-Hydroxythis compound | Urine | Secondary marker; elevated during metabolic decompensation. oup.comorpha.net |
| This compound | Plasma / Urine | Source of "sweaty feet" odor; elevated during acute crises. rarediseases.orgmedlineplus.gov |
Modulation of Cellular and Organismal Metabolic Pathways
Beyond its role in the pathology of a specific genetic disorder, this compound, as a branched-chain short-chain fatty acid (BCFA), participates in the modulation of broader metabolic pathways in various biological systems. biocrates.comnih.gov
Research in primary adipocytes has demonstrated that this compound can influence key aspects of energy metabolism. nih.govnih.gov Studies have shown that this compound inhibits both basal and insulin-stimulated lipogenesis, which is the process of synthesizing fatty acids from other molecules. nih.gov Furthermore, it has been found to inhibit cAMP-mediated lipolysis, the breakdown of fats. nih.gov
Regarding glucose metabolism, the effects appear more complex. In one study using primary rat adipocytes, high concentrations of this compound were observed to inhibit basal glucose uptake, while no significant effect was seen on insulin-stimulated glucose uptake. nih.gov These findings suggest that this compound, as a BCFA, plays a role in regulating energy homeostasis in fat cells, potentially contributing to improved insulin (B600854) sensitivity in states of disturbed metabolism. researchgate.net
The table below details the observed effects of this compound on metabolic processes in adipocytes based on experimental findings.
| Metabolic Process | Condition | Effect of this compound |
| Lipogenesis | Basal | Inhibition. nih.gov |
| Lipogenesis | Insulin-Stimulated | Inhibition. nih.gov |
| Lipolysis | cAMP-Mediated | Inhibition. nih.gov |
| Glucose Uptake | Basal | Inhibition (at high concentrations). nih.gov |
| Glucose Uptake | Insulin-Stimulated | No significant effect. nih.gov |
In the digestive systems of animals, particularly ruminants and swine, this compound is one of several branched-chain volatile fatty acids (BCVFAs), also known as isoacids, produced by the microbial fermentation of branched-chain amino acids like leucine. nih.gov These isoacids are crucial for the health and growth of ruminal fiber-degrading bacteria. nih.gov
In ruminants such as cattle and yaks, dietary supplementation with this compound has been shown to improve ruminal fermentation and the digestibility of feed, particularly organic matter and fiber. nih.govnih.gov It appears to stimulate digestive microorganisms in a dose-dependent manner. nih.gov The addition of isoacids can lead to an increase in the total concentration of volatile fatty acids in the rumen, which are the main energy source for the animal. nih.govoup.com
Interactions with Neural Pathways
The accumulation of this compound and its related metabolites, as seen in isovaleric acidemia, is neurotoxic. wikipedia.orguva.nl During acute metabolic crises, the buildup of these compounds can lead to severe neurological damage. medlineplus.govnih.gov The lethargy, seizures, and coma associated with acute episodes are direct consequences of this neurotoxicity. rarediseases.orgnih.govnewenglandconsortium.org
The precise mechanisms of neurotoxicity are multifaceted. Isovaleryl-CoA itself has been implicated in the inhibition of key enzymes. One significant secondary effect is the development of hyperammonemia, or elevated ammonia (B1221849) levels. uva.nlnewenglandconsortium.org This is thought to occur because accumulating isovaleryl-CoA inhibits N-acetylglutamate synthase, a crucial enzyme in the urea (B33335) cycle responsible for ammonia detoxification. uva.nl The resulting impairment of the urea cycle leads to a buildup of ammonia, which is a potent neurotoxin. uva.nl
Biochemical Interplay in the Gut-Brain Axis
This compound, a branched-chain fatty acid (BCFA) produced by the bacterial fermentation of the amino acid leucine in the colon, plays a significant role in the intricate communication network between the gastrointestinal tract and the central nervous system, known as the gut-brain axis. biocrates.comnih.gov This bidirectional signaling pathway involves multiple biochemical mechanisms, including neural, endocrine, and immune pathways, through which microbial metabolites can influence brain function and behavior. researchgate.netnih.gov
Once produced in the gut, this compound is absorbed by colonocytes or enters the systemic circulation. biocrates.com Its ability to cross the blood-brain barrier allows it to directly exert effects within the central nervous system. researchgate.net The communication of this compound and other short-chain fatty acids (SCFAs) with the brain is mediated through several key biochemical pathways:
Vagal Nerve Stimulation: SCFAs can interact with enteroendocrine cells in the gut lining, prompting the release of gut hormones and neurotransmitters like serotonin (B10506) (5-HT) and peptide YY (PYY). nih.govresearchgate.net These molecules can then activate vagal afferent nerve fibers, which transmit signals directly to the brainstem, thereby influencing neural activity. nih.govmdpi.com
Systemic Circulation and Immune Signaling: After entering the bloodstream, SCFAs can influence systemic immunity and metabolism. researchgate.net They can interact with receptors on various cells, modulating immune responses and the production of cytokines that can, in turn, signal to the brain. researchgate.net
Blood-Brain Barrier Permeability: SCFAs, including this compound, can cross the blood-brain barrier via monocarboxylate transporters. researchgate.net Within the CNS, they can influence the integrity of the barrier itself by upregulating the expression of tight junction proteins, as well as affect the function of glial cells and neurons. nih.govresearchgate.net
Research has linked alterations in fecal this compound levels to neuropsychiatric conditions, particularly depression. nih.gov Studies have observed a bimodal distribution of this compound in patients with depression, with a significant number of patients falling into a high-level group. researchgate.netnih.gov Furthermore, a positive correlation between stool this compound levels and salivary cortisol concentrations suggests a potential link between gut-derived this compound and the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response system. nih.gov
Table 1: Research Findings on this compound and the Gut-Brain Axis
| Study Focus | Key Finding | Potential Implication | Reference |
|---|---|---|---|
| Depression and Fecal Volatile Fatty Acids | Depressed patients were overrepresented in the high-isovaleric acid subgroup. | Suggests a link between gut microbial production of this compound and depression. | nih.gov |
| This compound and HPA Axis | Stool this compound levels positively correlated with salivary cortisol concentrations. | Increased gut-derived this compound may be linked to HPA axis activation in depression. | nih.gov |
| SCFA Signaling Mechanisms | SCFAs influence gut-brain communication via the vagus nerve, systemic circulation, and by crossing the blood-brain barrier. | Provides a framework for how gut-produced this compound can impact CNS function. | nih.govresearchgate.net |
| Probiotics and Antidepressants | Probiotic supplementation alongside non-SSRI antidepressants decreased this compound levels, which correlated with improved depression symptoms. | Modulating this compound levels could be a therapeutic pathway for treating depression. | nih.gov |
Neurotransmitter Modulation at a Biochemical Level
This compound can directly and indirectly modulate the activity of several key neurotransmitter systems in the brain. Its ability to interfere with synaptic neurotransmitter release is a critical aspect of its biochemical impact on the central nervous system. researchgate.net Evidence suggests that this compound influences GABAergic, glycinergic, and potentially serotonergic systems.
Glycinergic System: Research has demonstrated that this compound acts as a positive modulator of glycine receptors (GlyRs). escholarship.org Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem. In laboratory studies using Xenopus laevis oocytes expressing homomeric α1 glycine receptors, this compound was shown to increase the currents through these ion channels in a concentration-dependent manner. escholarship.org This potentiation of glycine receptor function suggests that this compound can enhance inhibitory neurotransmission, which may contribute to the central nervous system depression observed in conditions like isovaleric acidemia, a metabolic disorder characterized by high levels of this compound. biocrates.comescholarship.org
GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its system is a key target for anxiolytic and sedative compounds. mdpi.com this compound has been identified as a component of plant essential oils that exhibit GABAergic activity. mdpi.com Studies suggest that it may contribute to the potentiation of GABAA receptor responses. mdpi.com The GABAergic system is crucial for controlling brain excitability and modulating anxiety. mdpi.com By enhancing the function of GABAA receptors, this compound could contribute to sedative and anxiolytic effects. It is noteworthy that γ-hydroxybutyric acid (GHB), a structural analog of GABA, is a precursor to GABA and glutamate (B1630785) in certain brain areas and acts on GABAB receptors. wikipedia.org
Serotonergic System: The link between this compound and depression implicates an interaction with the serotonin (5-HT) system, a primary target for antidepressant medications. nih.gov Gut microbiota are known to influence the biosynthesis of serotonin. nih.gov SCFAs can interact with enteroendocrine cells to promote the secretion of 5-HT in the gut, which can then influence brain function via the vagus nerve. nih.govresearchgate.net While direct modulation of central serotonin receptors by this compound is still under investigation, its association with depression and the observed effects of probiotics on its levels alongside antidepressant treatment suggest an indirect biochemical interplay with serotonergic pathways. nih.gov
Table 2: Biochemical Modulation of Neurotransmitter Systems by this compound
| Neurotransmitter System | Biochemical Action | Observed Effect | Reference |
|---|---|---|---|
| Glycinergic | Positive allosteric modulator of α1 glycine receptors. | Increases ion currents through glycine receptor channels, enhancing inhibitory neurotransmission. | escholarship.org |
| GABAergic | Contributes to the potentiation of GABAA receptor responses. | Associated with sedative and anxiolytic effects by enhancing inhibitory signaling. | mdpi.com |
| Serotonergic | Indirectly influences serotonin pathways, potentially via gut-brain axis signaling. | Alterations in this compound levels are correlated with depression, a condition closely linked to serotonin dysregulation. | nih.govnih.gov |
Advanced Research Directions and Future Perspectives on Isovaleric Acid
Untargeted Metabolomics and Flux Analysis of Isovaleric Acid Pathways
Untargeted metabolomics has become a powerful tool for exploring the comprehensive metabolic profile of biological systems, including the pathways involving this compound. nih.gov This approach allows for the simultaneous detection of a wide range of metabolites, providing a snapshot of the metabolic state and uncovering novel biomarkers and pathways. nih.govmdpi.com In the context of this compound, untargeted metabolomics has been applied to study its effects on various organisms and to understand its role in complex biological processes. For instance, an untargeted metabolomics analysis of Echinochloa crus-galli leaves treated with this compound revealed significant alterations in various metabolic pathways, highlighting its potential as a phytotoxin. researchgate.net
Metabolic flux analysis (MFA), often utilizing stable-isotope labeling (e.g., with ¹³C), complements metabolomics by providing a quantitative measure of the rates of metabolic reactions within a network. isotope.comd-nb.info This technique is crucial for understanding the dynamic nature of metabolic pathways and for identifying bottlenecks and key regulatory points in the production or degradation of metabolites like this compound. d-nb.infopnas.org While direct MFA studies on this compound pathways are emerging, the principles of MFA are being applied to related areas, such as the study of branched-chain amino acid metabolism in various organisms. pnas.org Such studies are essential for metabolic engineering efforts aimed at optimizing the production of this compound in microbial hosts. d-nb.infopnas.org
A key challenge in studying this compound pathways is the complexity of its metabolism, which is often intertwined with the catabolism of the branched-chain amino acid leucine (B10760876). biocrates.comnih.gov In some organisms, like myxobacteria, novel biosynthetic routes to this compound have been discovered that are independent of leucine degradation, instead utilizing acetate (B1210297) as a precursor via a branch of the mevalonate (B85504) pathway. nih.gov
Table 1: Selected Findings from Untargeted Metabolomics Studies Involving this compound
| Organism/System | Key Findings Related to this compound | Reference |
| Echinochloa crus-galli (Barnyard grass) | This compound treatment led to significant changes in metabolic pathways, including amino acid and lipid metabolism, suggesting its mode of action as an herbicide. | researchgate.net |
| Lactobacillaceae species | Untargeted metabolomics revealed that branched-chain amino acid addition altered various metabolic pathways beyond just the production of branched-chain hydroxy acids, including glycine (B1666218), serine, and threonine metabolism. | mdpi.comnih.gov |
| Inborn Errors of Metabolism (IEMs) | Untargeted metabolomics platforms are increasingly used to analyze patient samples for IEMs like isovaleric acidemia, enabling the discovery of novel biomarkers and a better understanding of disease pathophysiology. | nih.gov |
Systems Biology Approaches to this compound Function
Systems biology integrates data from various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of biological systems. nih.gov This holistic approach is particularly valuable for elucidating the multifaceted functions of this compound, which can act as a signaling molecule, an energy source, and a modulator of microbial communities. biocrates.comnih.govannualreviews.org
By combining different omics datasets, researchers can map the complex networks of interactions influenced by this compound. For example, a systems biology approach could link changes in the gut microbiome composition (metagenomics) to alterations in the host's metabolic profile (metabolomics), including this compound levels, and subsequent changes in host gene expression (transcriptomics) and protein levels (proteomics) related to inflammation or metabolic regulation. nih.gov
Studies on isovaleric acidemia, a rare genetic disorder characterized by the accumulation of this compound, have benefited from a systems biology perspective. nih.govuva.nl Understanding the downstream effects of elevated this compound on various cellular processes, from mitochondrial function to neurotransmission, requires the integration of data from multiple levels of biological organization. biocrates.comnih.gov This approach can help in identifying potential therapeutic targets and developing more effective management strategies for this and other metabolic disorders. nih.govuva.nl
Novel Biotechnological Strategies for Sustainable Production
The chemical industry is increasingly seeking sustainable and environmentally friendly methods for producing valuable platform chemicals. rsc.org this compound and its derivatives have applications in pharmaceuticals, flavorings, and fragrances, making its biotechnological production an attractive alternative to traditional chemical synthesis. wikipedia.orgfrontiersin.org Several microorganisms, including bacteria and yeast, have been engineered to overproduce this compound and other short-branched chain fatty acids (SBCFAs). frontiersin.orgmdpi.comresearchgate.net
Metabolic engineering of hosts like Escherichia coli and Saccharomyces cerevisiae has shown promise. mdpi.comresearchgate.net Strategies often involve the overexpression of key enzymes in the leucine degradation pathway or other biosynthetic routes, along with the deletion of competing pathways to channel metabolic flux towards this compound production. nih.govmdpi.comresearchgate.net For instance, in S. cerevisiae, the catabolism of branched-chain amino acids through the Ehrlich pathway leads to the formation of this compound. researchgate.net
Recent research has also explored the potential of other microbes, such as Clostridium luticellarii, which can produce butyric and isobutyric acid from H₂ and CO₂. nih.gov While this particular study focused on butyric acids, the metabolic capabilities of such acetogens could potentially be engineered for this compound production from waste gases. Another innovative approach involves the use of food wastewater, such as cheese whey and wine lees, as substrates for volatile fatty acid production, including this compound, through microbial fermentation. mdpi.com
Table 2: Engineered Microorganisms for Short-Branched Chain Fatty Acid (SBCFA) Production
| Microorganism | Engineering Strategy | Target Product(s) | Reference |
| Saccharomyces cerevisiae | Overexpression of genes in the Ehrlich pathway, deletion of competing pathways. | Isobutyric acid, 2-methylbutyric acid, this compound | frontiersin.orgresearchgate.net |
| Escherichia coli | Engineered isobutyryl-CoA pathway. | Isobutyric acid | mdpi.com |
| Pseudomonas sp. | Overexpression of 2-ketoacid decarboxylase, gene deletions to reduce byproducts. | Isobutyric acid | mdpi.com |
| Stigmatella aurantiaca (Myxobacterium) | Inactivation of the branched-chain keto acid dehydrogenase complex revealed a novel biosynthetic route from acetate. | This compound | nih.gov |
Elucidating Interkingdom Communication Mechanisms
This compound plays a significant role as a signaling molecule in the communication between different biological kingdoms, particularly between bacteria and their hosts (animals and plants). annualreviews.orgnih.govnih.gov In the mammalian gut, this compound is a product of bacterial fermentation of leucine and can influence host physiology. biocrates.comnih.gov It can act on host cells to modulate inflammatory responses and regulate gut motility. nih.govnih.gov For example, this compound has been shown to dampen host inflammatory responses by modulating intestinal SUMOylation. nih.gov Furthermore, it can stimulate the release of serotonin (B10506) from enterochromaffin cells in the colon. annualreviews.org
The communication is not limited to the gut. Bacterial volatile organic compounds (BVOCs), including this compound, can influence plant growth. nih.gov Studies have shown that this compound released by soil bacteria like Bacillus atrophaeus can trigger growth alterations in Arabidopsis seedlings, highlighting its role as a plant growth regulator and a mediator of interkingdom signaling between soil bacteria and plants. nih.gov
Research in this area aims to decipher the molecular mechanisms underlying these interactions. This includes identifying the host receptors that recognize this compound and the downstream signaling pathways that are activated. nih.govnih.govmedchemexpress.com Understanding this chemical dialogue is crucial for fields ranging from human health, where manipulating the gut microbiome is a therapeutic strategy, to agriculture, where plant-microbe interactions can be harnessed to improve crop growth. annualreviews.orgnih.govresearchgate.net
Development of Advanced Analytical Platforms
The accurate and sensitive quantification of this compound in complex biological and environmental samples is essential for advancing research in all the areas mentioned above. creative-proteomics.commdpi.comshimadzu.com Several advanced analytical platforms are employed for this purpose, each with its own strengths. creative-proteomics.com
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like this compound. creative-proteomics.comshimadzu.com It offers high sensitivity and specificity, allowing for the reliable identification and quantification of this compound and its isomers. creative-proteomics.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful platform that provides high-resolution analysis and can be used to simultaneously measure a wide range of metabolites, including this compound and its derivatives, in various matrices like plasma, tissues, and fermented foods. creative-proteomics.com
Other techniques such as high-performance liquid chromatography with UV detection (HPLC-UV) and ion chromatography are also utilized, particularly in applications like food and beverage quality control. mdpi.comshimadzu.com The development of new analytical methods continues to focus on improving sensitivity, reducing sample preparation time, and enabling high-throughput analysis. creative-proteomics.commdpi.com For instance, recent advancements include methods for quantifying trace levels of this compound in air or headspace samples using thermal desorption coupled with GC-MS. creative-proteomics.com
Table 3: Advanced Analytical Platforms for this compound Analysis
| Platform | Key Features | Common Applications | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and specificity for volatile compounds. | Microbiome profiling, food and beverage quality control, analysis of environmental samples. | creative-proteomics.comshimadzu.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution analysis, simultaneous quantification of multiple metabolites. | Metabolic research, pharmaceutical research, clinical diagnostics (e.g., for isovaleric acidemia). | nih.govcreative-proteomics.com |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | General-purpose, robust. | Analysis of organic acids in pharmaceutical products and beverages like wine. | mdpi.comshimadzu.com |
| Ion Chromatography | Suitable for simultaneous analysis of organic and inorganic ions. | Water analysis, food analysis. | shimadzu.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
